molecular formula C12H22O B12655651 Dodec-11-en-1-al CAS No. 51148-68-6

Dodec-11-en-1-al

Cat. No.: B12655651
CAS No.: 51148-68-6
M. Wt: 182.30 g/mol
InChI Key: LRLMEXPRIMROMY-UHFFFAOYSA-N
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Description

Dodec-11-en-1-al: is an organic compound with the molecular formula C12H22O . It is an aldehyde with a long carbon chain and a double bond located at the 11th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodec-11-en-1-al can be synthesized through several methods. One common approach involves the reduction of 11-dodecynoic acid to 11-dodecen-1-ol, followed by oxidation to yield this compound . Another method involves the reaction of 11-haloundecanoic acids with bases to form 1-hydroxyundecanoic acids, which are then esterified, oxidized, and reduced to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dodec-11-en-1-al undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dodecanoic acid.

    Reduction: It can be reduced to form dodec-11-en-1-ol.

    Substitution: It can undergo substitution reactions at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Dodecanoic acid.

    Reduction: Dodec-11-en-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Dodec-11-en-1-al is used as an intermediate in the synthesis of other organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a model compound to study the behavior of aldehydes in biological systems. It is also used in the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. It is also used as a starting material for the synthesis of insect pheromones .

Mechanism of Action

The mechanism of action of dodec-11-en-1-al involves its interaction with specific molecular targets. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which includes a double bond at the 11th position and an aldehyde group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

51148-68-6

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

dodec-11-enal

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,12H,1,3-11H2

InChI Key

LRLMEXPRIMROMY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCC=O

Origin of Product

United States

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